molecular formula C8H8F2OS B3347757 2,6-Difluoro-3-(methylthio)benzyl alcohol CAS No. 1428234-82-5

2,6-Difluoro-3-(methylthio)benzyl alcohol

Cat. No.: B3347757
CAS No.: 1428234-82-5
M. Wt: 190.21 g/mol
InChI Key: JJQZXCPQIATUBT-UHFFFAOYSA-N
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Description

Contextualization within Fluorinated Benzyl (B1604629) Alcohol Derivatives and Aryl Thioethers

Fluorinated benzyl alcohol derivatives are a significant class of compounds in organic synthesis. The incorporation of fluorine atoms into the benzyl ring can profoundly alter the alcohol's reactivity and physical properties. numberanalytics.com Fluorine's high electronegativity typically leads to a decrease in the electron density of the aromatic ring, influencing its susceptibility to electrophilic and nucleophilic attack. numberanalytics.com The presence of fluorine can also enhance thermal stability and lipophilicity, properties that are highly sought after in the development of pharmaceuticals and advanced materials. nih.govresearchgate.net

Aryl thioethers, characterized by a sulfur atom linking an aryl group and another organic moiety, are also of great importance. nih.govacsgcipr.org The sulfur atom can participate in various chemical transformations, and the thioether linkage is a key structural motif in numerous biologically active compounds and functional materials. The synthesis of aryl thioethers has been an area of intensive research, with numerous methods developed, including metal-catalyzed cross-coupling reactions. nih.govacsgcipr.orgorganic-chemistry.org

2,6-Difluoro-3-(methylthio)benzyl alcohol sits (B43327) at the intersection of these two important classes of organic compounds, combining the features of both a fluorinated benzyl alcohol and an aryl thioether.

Analysis of the Synergistic Influence of Difluoro and Methylthio Substitution on Aromatic Systems

The electronic properties of the aromatic ring in this compound are shaped by the combined influence of the two fluorine atoms and the methylthio group.

Fluorine Substitution: The two fluorine atoms at the 2- and 6-positions exert a strong electron-withdrawing inductive effect (-I effect). libretexts.orglibretexts.org This effect reduces the electron density of the aromatic ring, making it less susceptible to electrophilic substitution. numberanalytics.com However, fluorine can also exert a weak electron-donating resonance effect (+R effect) due to its lone pairs of electrons. libretexts.orglibretexts.org In the case of multiple fluorine substitutions, the inductive effect generally dominates. numberanalytics.com The presence of fluorine atoms can also create unique orbital contributions to the π-system of the aromatic ring, a phenomenon sometimes referred to as "fluoromaticity". nih.gov

Methylthio Substitution: The methylthio group (-SMe) is generally considered to be a weak activator of aromatic rings. It can donate electron density to the ring through resonance (+R effect) via the sulfur atom's lone pairs, while also exhibiting a weak electron-withdrawing inductive effect (-I effect). libretexts.org

SubstituentInductive EffectResonance EffectOverall Effect on Aromatic Ring
Fluoro (-F)Strong electron-withdrawing (-I)Weak electron-donating (+R)Deactivating
Methylthio (-SMe)Weak electron-withdrawing (-I)Electron-donating (+R)Weakly Activating

Historical Overview of Research on Analogous Polyfunctional Aromatic Compounds

The development of synthetic methodologies for polyfunctional aromatic compounds has a rich history. openaccessjournals.comresearchgate.net Early methods for the synthesis of aryl sulfides often required harsh reaction conditions. nih.gov The advent of transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and related C-S coupling reactions, revolutionized the synthesis of aryl thioethers, allowing for their formation under milder conditions with greater functional group tolerance. nih.govacsgcipr.org

Similarly, the synthesis of fluorinated aromatic compounds has progressed significantly. While direct fluorination can be challenging, methods such as the Balz-Schiemann reaction and nucleophilic aromatic substitution on activated precursors have been historically important. More modern techniques continue to be developed to allow for the precise and efficient introduction of fluorine atoms into aromatic systems. google.comgoogle.com

The synthesis of molecules like this compound would likely draw upon these established synthetic strategies, potentially involving the construction of the difluorinated aromatic core followed by the introduction of the methylthio and hydroxymethyl groups.

Overview of Current Research Trajectories and Identified Research Gaps

Current research in the field of polyfunctional aromatic compounds is directed towards several key areas. There is a strong emphasis on developing more efficient and sustainable synthetic methods, including the use of earth-abundant metal catalysts and C-H activation strategies. acsgcipr.orgnih.govrsc.org The application of these compounds in materials science, particularly in the development of organic electronics and polymers with tailored properties, is another major focus. nih.govwalshmedicalmedia.com

In medicinal chemistry, the unique properties of fluorinated compounds and thioethers continue to be exploited in the design of new therapeutic agents. walshmedicalmedia.comnih.gov For instance, the introduction of fluorine can improve a drug's metabolic stability and membrane permeability.

A significant research gap exists for specifically understudied molecules like this compound. While the properties of its constituent functional groups are well-understood in other contexts, detailed experimental and computational studies on this particular combination are lacking in the public domain. Future research could focus on:

The development of a high-yield, scalable synthesis of this compound.

A thorough investigation of its reactivity, including the functionalization of the benzyl alcohol and reactions involving the aromatic ring.

Exploration of its potential applications in materials science, for example, as a monomer for specialty polymers.

Evaluation of its biological activity, given the prevalence of fluorinated and thioether-containing motifs in pharmaceuticals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,6-difluoro-3-methylsulfanylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2OS/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQZXCPQIATUBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=C(C=C1)F)CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 2,6 Difluoro 3 Methylthio Benzyl Alcohol

Retrosynthetic Analysis and Key Disconnection Points

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For 2,6-Difluoro-3-(methylthio)benzyl alcohol, the primary disconnection points involve the carbon-sulfur bond of the methylthio group and the carbon-carbon bond between the aromatic ring and the hydroxymethyl group.

The retrosynthetic analysis suggests two main strategies:

Strategy A : Disconnecting the C-S bond first. This approach involves the introduction of the methylthio group onto a pre-functionalized 2,6-difluorobenzyl alcohol or a derivative thereof. This strategy relies on the reactivity of the aromatic ring towards sulfur nucleophiles.

Strategy B : Disconnecting the C-C bond of the benzyl (B1604629) alcohol group. This involves the formation of the benzyl alcohol from a corresponding benzaldehyde (B42025) or benzoic acid derivative that already contains the 2,6-difluoro-3-(methylthio)phenyl scaffold.

Disconnection PointPrecursor MoleculeKey Transformation
C-S bond2,6-Difluorobenzyl alcohol derivativeNucleophilic Aromatic Substitution or C-S Coupling
C-C bond (hydroxymethyl)2,6-Difluoro-3-(methylthio)benzaldehyde (B3347750)Reduction of aldehyde
C-C bond (hydroxymethyl)2,6-Difluoro-3-(methylthio)benzoic acidReduction of carboxylic acid

Synthesis of Fluorinated Aromatic Precursors

A crucial step in the synthesis of this compound is the preparation of a difluorinated aromatic precursor. The introduction of fluorine atoms into an aromatic ring can be challenging and often requires specific synthetic methods.

Several methods exist for the introduction of fluorine atoms into aromatic rings. These include:

Nucleophilic Aromatic Substitution (SNAr) : This is a common method for introducing fluorine, where a leaving group (such as a nitro or chloro group) on an activated aromatic ring is displaced by a fluoride (B91410) ion.

Balz-Schiemann Reaction : This reaction involves the thermal decomposition of an aromatic diazonium tetrafluoroborate salt to yield the corresponding aryl fluoride.

Direct Fluorination : This involves the use of electrophilic fluorinating agents, such as Selectfluor, to directly introduce fluorine onto the aromatic ring. organic-chemistry.org

The choice of fluorination strategy depends on the desired substitution pattern and the nature of the other substituents on the aromatic ring.

The synthesis of 2,6-difluorobenzaldehyde (B1295200) or 2,6-difluorobenzoic acid is a key step in many synthetic routes. For example, 2,6-difluorobenzaldehyde can be synthesized from 1,3-difluorobenzene (B1663923) through lithiation followed by formylation. Alternatively, oxidation of 2,6-difluorotoluene can also yield 2,6-difluorobenzaldehyde. These precursors can then be used to introduce the other functional groups.

PrecursorSynthetic MethodStarting Material
2,6-DifluorobenzaldehydeLithiation and formylation1,3-Difluorobenzene
2,6-Difluorobenzoic acidOxidation2,6-Difluorotoluene
2,6-DifluorobenzaldehydeKnoevenagel condensationRing-disubstituted benzaldehydes

Introduction of the Methylthio Moiety

The introduction of the methylthio (-SCH3) group onto the difluorinated aromatic ring is a critical step that can be achieved through several methods.

In a difluorinated aromatic system, the fluorine atoms activate the ring towards nucleophilic aromatic substitution. A common strategy is the reaction of a difluorinated precursor with a sulfur nucleophile, such as sodium thiomethoxide (NaSCH3). The position of the incoming methylthio group is directed by the existing substituents on the ring. For a 2,6-difluorinated system, the substitution would likely occur at an activated position.

An alternative approach involves the formation of a C-S bond using a thiol, followed by methylation. This can be achieved through methods such as:

Reaction with a Diazonium Salt : Aromatic amines can be converted to diazonium salts, which can then react with a thiol to form a thioether. utrgv.edu

Metal-Catalyzed Cross-Coupling Reactions : Palladium or copper-catalyzed cross-coupling reactions between an aryl halide and a thiol can form the C-S bond.

Once the thiol group is introduced, it can be methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate (B86663), in the presence of a base.

MethodReagentsDescription
Nucleophilic Aromatic SubstitutionSodium thiomethoxideDirect displacement of a leaving group by the thiomethoxide nucleophile.
Diazotization and ThiolationAromatic amine, NaNO2, HCl, ThiolFormation of a diazonium salt followed by reaction with a thiol. utrgv.edu
Cross-Coupling ReactionAryl halide, Thiol, Metal catalyst (e.g., Pd, Cu)Catalytic formation of the C-S bond.
Methylation of ThiolThiol, Methylating agent (e.g., CH3I), BaseConversion of a thiol to a methylthio group.

Alternative Methods for Thioether Formation at Aromatic Positions

The introduction of a methylthio group at the C-3 position of a 2,6-difluorinated benzene (B151609) ring is a key step in the synthesis of the target molecule. Several methods can be envisaged for this transformation, primarily revolving around nucleophilic aromatic substitution (SNAr) and directed ortho-metalation (DoM).

Nucleophilic Aromatic Substitution (SNAr):

The SNAr mechanism is a plausible route due to the presence of two electron-withdrawing fluorine atoms, which activate the aromatic ring towards nucleophilic attack. masterorganicchemistry.comnih.gov The reaction would typically involve a 1,2,3-trihalobenzene or a related derivative as a starting material. For instance, reacting 1-bromo-2,6-difluoro-3-nitrobenzene with sodium thiomethoxide (NaSMe) could lead to the displacement of the nitro group, which is a strong activating group for SNAr. The fluorine atoms ortho and para to the reaction center further facilitate this substitution. nih.gov

A key consideration in SNAr is the choice of leaving group and the reaction conditions. Halogens (Cl, Br) or a nitro group at the 3-position of a 1,2,6-tri-substituted difluorobenzene would be suitable leaving groups. The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO. d-nb.info

Starting MaterialReagentProductConditionsRationale
1,3-Difluoro-2-halobenzeneSodium thiomethoxide1,3-Difluoro-2-(methylthio)benzenePolar aprotic solvent, heatFluorine atoms activate the ring for SNAr of the halogen.
2,6-Difluoro-3-nitrohalobenzeneSodium thiomethoxide2,6-Difluoro-3-(methylthio)nitrobenzenePolar aprotic solventNitro group provides strong activation for displacement of the halogen.

Directed ortho-Metalation (DoM):

Directed ortho-metalation offers a powerful alternative for regioselective functionalization. wikipedia.org This strategy involves the use of a directing metalation group (DMG) on the aromatic ring, which complexes with an organolithium reagent (typically n-BuLi or t-BuLi) and directs deprotonation to the adjacent ortho position. nih.gov

For the synthesis of a precursor to this compound, one could start with 1,3-difluorobenzene. A suitable DMG at the 1-position would direct lithiation to the 2-position. Subsequent quenching with an electrophilic sulfur source, such as dimethyl disulfide (MeSSMe), would introduce the methylthio group. wikipedia.org However, the choice of DMG is critical and must be compatible with the subsequent reaction steps.

Directing Group (on 1,3-difluorobenzene)Lithiating AgentElectrophileIntermediate Product
-CON(iPr)₂s-BuLi/TMEDAMeSSMe2,6-Difluoro-N,N-diisopropyl-3-(methylthio)benzamide
-OMet-BuLiMeSSMe2,6-Difluoro-3-(methylthio)anisole

Formation and Functionalization of the Benzyl Alcohol Group

The benzyl alcohol moiety can be constructed either by reduction of a carbonyl group at the benzylic position or by the addition of a one-carbon unit to a suitable precursor.

A reliable method for the formation of the benzyl alcohol is the reduction of a corresponding carboxylic acid or ester. The synthesis would first target 2,6-difluoro-3-(methylthio)benzoic acid or its ester derivative. This precursor could potentially be synthesized by oxidation of 2,6-difluoro-3-(methylthio)benzaldehyde.

Once the carboxylic acid or ester is obtained, it can be reduced to the primary alcohol using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, effectively reducing both acids and esters. Alternatively, borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), can be used, which are particularly effective for the reduction of carboxylic acids.

PrecursorReducing AgentSolventProduct
2,6-Difluoro-3-(methylthio)benzoic acidLiAlH₄ or BH₃·THFTHF, Et₂OThis compound
Methyl 2,6-difluoro-3-(methylthio)benzoateLiAlH₄THF, Et₂OThis compound

The existence of 2,6-difluoro-3-(methylthio)benzaldehyde makes it an excellent precursor for the synthesis of the target alcohol. chemscene.com This approach involves the addition of a one-carbon nucleophile, such as a Grignard reagent or an organolithium reagent, to the aldehyde. However, since the goal is to form a primary benzyl alcohol, the addition of a methyl group (e.g., from methylmagnesium bromide) would lead to a secondary alcohol. Therefore, this method is more suited for creating substituted benzyl alcohols. For the synthesis of the title compound, a more direct reduction of the aldehyde is appropriate (see below).

If the aldehyde were to be used to generate a more substituted benzyl alcohol, the reaction would proceed as follows:

Aldehyde PrecursorOrganometallic ReagentProduct (after hydrolysis)
2,6-Difluoro-3-(methylthio)benzaldehydeMethylmagnesium bromide1-(2,6-Difluoro-3-(methylthio)phenyl)ethanol
2,6-Difluoro-3-(methylthio)benzaldehydePhenyllithium(2,6-Difluoro-3-(methylthio)phenyl)(phenyl)methanol

A more direct and efficient route to the target compound from the aldehyde is through reduction. Aldehydes are readily reduced to primary alcohols using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent such as methanol (B129727) or ethanol. nih.govresearchgate.net This method is highly chemoselective and tolerates a wide range of other functional groups.

Direct hydroxymethylation of the C-H bond at the 3-position of 1,3-difluoro-2-(methylthio)benzene is a challenging yet potentially atom-economical approach. This would likely proceed through a metal-catalyzed C-H activation/functionalization pathway. While methods for palladium-catalyzed C-H arylation directed by a hydroxymethyl group have been reported, the reverse reaction—direct hydroxymethylation—is less common and often suffers from issues of selectivity and efficiency. researchgate.net

A more practical, albeit two-step, "hydroxymethylation" involves formylation followed by reduction. For example, directed ortho-metalation of 1,3-difluoro-2-(methylthio)benzene (if a suitable directing group is present), followed by quenching with N,N-dimethylformamide (DMF), would yield the corresponding benzaldehyde. researchgate.net Subsequent reduction, as described in the previous section, would afford the target benzyl alcohol.

Exploration of Alternative Synthetic Routes

Beyond linear sequences, convergent and divergent strategies can offer advantages in terms of efficiency and the ability to generate molecular diversity.

Convergent Synthesis:

A convergent approach involves the synthesis of key fragments of the target molecule separately, which are then combined in a later step. For this compound, a possible convergent strategy could involve the coupling of an aryl fragment with a one-carbon component.

For example, a Grignard reagent could be prepared from a hypothetical 3-bromo-2,6-difluoro-1-(methylthio)benzene. The reaction of this Grignard reagent with formaldehyde would yield the desired benzyl alcohol. This approach consolidates the formation of the crucial C-C bond at a late stage.

Divergent Synthesis:

A divergent strategy begins with a common intermediate that can be elaborated into a variety of structurally related compounds. 2,6-Difluorobenzaldehyde is an excellent starting point for such a strategy. sigmaaldrich.com

From 2,6-difluorobenzaldehyde, one pathway could involve nitration at the 3-position, followed by nucleophilic aromatic substitution of the nitro group with thiomethoxide, and finally, reduction of the aldehyde to the benzyl alcohol. Another branch from the nitrated intermediate could involve reduction of the nitro group to an amine, which could then be functionalized in various ways. This allows for the creation of a library of related compounds from a single, readily available precursor.

One-Pot Reaction Sequences for Enhanced Efficiency

One-pot syntheses, which involve multiple reaction steps in a single reactor without the isolation of intermediates, offer significant advantages in terms of time, resource efficiency, and waste reduction. For the synthesis of substituted benzyl alcohols, chemoenzymatic one-pot processes represent a promising approach. For instance, a laccase/TEMPO system can be used for the oxidation of a benzyl alcohol to the corresponding aldehyde, which can then be used in a subsequent reaction in the same pot. mdpi.com Another efficient one-pot approach involves the in-situ generation of sulfonium (B1226848) salts from benzyl alcohols, which can then react with aldehydes in a Corey-Chaykovsky epoxidation. beilstein-journals.orgnih.gov

Starting MaterialReaction TypeKey Reagents/CatalystsProductOverall Yield (%)Reference
L-PhenylalanineCascade BiotransformationLAAD, HmaS, SMDH, BFD, PARBenzyl alcohol>99 nih.gov
Benzyl alcoholsOxidation/Pictet-SpenglerLaccase/TEMPO, m-tyramineTetrahydroisoquinolinesup to 87 mdpi.com
Benzyl alcoholsEpoxidationThioether, TCCA, AldehydeEpoxidesNot specified beilstein-journals.org
Benzyl alcoholsConversion to N-protected anilinesTCCA, NaN3, Boc2ON-Boc anilines38-83 researchgate.net

Asymmetric Synthesis of Chiral Analogues

The target molecule, this compound, is achiral. However, the synthesis of chiral analogues, such as the corresponding secondary alcohol 1-(2,6-difluoro-3-(methylthio)phenyl)ethanol, is of significant interest in medicinal chemistry.

Enantioselective Reduction of Ketone Precursors

A primary method for synthesizing chiral benzylic alcohols is the asymmetric reduction of the corresponding prochiral ketones. A variety of catalytic systems have been developed for this purpose.

Biocatalytic Reductions: Whole-cell biocatalysts are an effective and environmentally friendly option. For example, the edible plant Lens culinaris (lentil) has been used for the enzymatic reduction of acetophenone derivatives, yielding chiral alcohols with enantiomeric excesses (ee) ranging from 68% to 99%. tandfonline.com Similarly, a robust alcohol dehydrogenase from Rhodococcus R6 has been employed for the asymmetric reduction of aromatic ketones to chiral aromatic alcohols. nih.gov Recombinant E. coli whole cells have also been utilized for the effective production of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with an ee greater than 99.9%. nih.gov

Chemo-catalytic Reductions: Chiral oxazaborolidine catalysts, often referred to as CBS catalysts, are highly effective for the enantioselective reduction of both cyclic and acyclic ketones to chiral alcohols. These catalysts can be generated in situ from chiral lactam alcohols and borane, simplifying the procedure and avoiding the use of expensive reagents. organic-chemistry.orgsemanticscholar.orgnih.gov This method has been shown to be effective for a wide range of ketones, including challenging substrates like aliphatic and trifluoromethyl ketones. semanticscholar.orgnih.gov

Ketone SubstrateCatalyst/BiocatalystProductEnantiomeric Excess (ee) (%)Reference
Acetophenone derivativesLens culinarisChiral (R) and (S)-alcohols68-99 tandfonline.com
Prochiral ketonesIn situ generated oxazaborolidineChiral secondary alcoholsup to 98 organic-chemistry.org
Aromatic ketonesRhodococcus R6 (RhADH)Chiral aromatic alcoholsHigh nih.gov
3'-(Trifluoromethyl)acetophenoneRecombinant E. coli (LXCAR-S154Y)(R)-1-[3-(Trifluoromethyl)phenyl]ethanol>99.9 nih.gov

Chiral Auxiliary or Catalytic Asymmetric Methods

Beyond the reduction of ketones, other asymmetric methods can be employed. The use of chiral auxiliaries temporarily attached to a substrate can direct the stereochemical outcome of a reaction. However, catalytic asymmetric methods are generally preferred for their efficiency.

Transition metal complexes with chiral ligands are widely used for the asymmetric hydrogenation and hydrosilylation of ketones. organicreactions.org For instance, various enantiopure ligand-transition metal complexes can achieve high enantioselectivity in the reduction of even simple ketones like acetophenone. organicreactions.org

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of fine chemicals is crucial for sustainability. This involves using safer solvents, developing catalytic methods, and maximizing atom economy.

Utilization of Sustainable Solvents or Solvent-Free Conditions

The choice of solvent has a significant impact on the environmental footprint of a chemical process. Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability.

Reactions in Water: The transfer hydrogenation of aldehydes and ketones using an amphiphilic resin-supported nano-palladium catalyst has been successfully carried out in water, with water also acting as the hydrogen donor. oup.com Silver-catalyzed transfer hydrogenation of aldehydes has also been demonstrated in air and water. rsc.org Furthermore, the chemoselective reduction of various carbonyl compounds to alcohols with ammonia borane can be achieved in neat water with quantitative conversions. rsc.org

Bioreductions in Aqueous Media: Biocatalytic reductions are inherently green as they are typically performed in aqueous buffer solutions under mild conditions. A fast and simple bioreduction of aromatic aldehydes to their corresponding alcohols has been achieved using an extract of Aloe vera in an aqueous suspension, accelerated by microwave irradiation. scielo.org.mx

SubstrateReducing SystemSolventKey AdvantagesReference
Aldehydes and KetonesB2(OH)4, Pd nanoparticlesWaterRecyclable catalyst, water as H-donor oup.com
Aromatic AldehydesFormate, Ag complexesWaterReaction in air and water rsc.org
Carbonyl CompoundsAmmonia boraneWaterNontoxic reagent, quantitative conversion rsc.org
Aromatic AldehydesAloe vera extractWaterBiocatalytic, microwave-assisted scielo.org.mx

Development of Catalytic and Atom-Economical Methodologies

Catalytic and atom-economical reactions are central to green chemistry as they minimize waste by maximizing the incorporation of reactant atoms into the final product.

Catalytic Hydrogenation and Transfer Hydrogenation: Catalytic hydrogenation of an aldehyde to an alcohol is a highly atom-economical reaction, with the only byproduct theoretically being water. Various catalytic systems have been developed for this purpose. For instance, an iridium-catalyzed transfer hydrogenation of ketones and aldehydes using glucose as a sustainable hydrogen donor has been reported, which can be performed in water. mdpi.com A DFT study has also shed light on the mechanism of B(C6F5)3-catalyzed transfer hydrogenation of aldehydes and ketones. nih.govacs.org

Benzylic C-H Oxidation: An alternative atom-economical approach to benzyl alcohols is the direct oxidation of a benzylic C-H bond. A selective synthesis of benzylic alcohols using bis(methanesulfonyl) peroxide as an oxidant has been developed, which avoids over-oxidation to the ketone. acs.org

These methodologies provide a framework for the potential synthesis of this compound in an efficient, stereocontrolled, and environmentally conscious manner.

Chemical Reactivity and Transformations of 2,6 Difluoro 3 Methylthio Benzyl Alcohol

Reactivity of the Hydroxyl Group

The primary alcohol functionality in 2,6-Difluoro-3-(methylthio)benzyl alcohol is the site of several important chemical transformations, such as oxidation, esterification, etherification, and substitution.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The benzylic hydroxyl group can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. The presence of the sulfur atom in the methylthio group requires careful selection of reagents to avoid undesired oxidation at the sulfur.

Mild oxidizing agents are typically employed for the selective conversion of benzyl (B1604629) alcohols to aldehydes. Common reagents for this transformation include manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), and Swern or Dess-Martin periodinane oxidations. For instance, the oxidation of various substituted benzyl alcohols can be achieved with high selectivity using palladium-based catalysts in the presence of oxygen. mdpi.com While specific examples for this compound are not extensively documented, the oxidation of similar substituted benzyl alcohols suggests that a high yield of the corresponding aldehyde, 2,6-Difluoro-3-(methylthio)benzaldehyde (B3347750), can be expected under controlled conditions.

Stronger oxidizing agents will typically convert the primary alcohol to a carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or ruthenium tetroxide (RuO₄) are effective for this transformation. The kinetics and mechanism of oxidation of substituted benzyl alcohols have been studied using reagents like pyrazinium dichromate, indicating a dependency on the substituents of the aromatic ring. asianpubs.org It is anticipated that the oxidation of this compound to 2,6-Difluoro-3-(methylthio)benzoic acid would proceed efficiently with these strong oxidants.

Table 1: Representative Oxidation Reactions of Benzyl Alcohols

TransformationReagentProductGeneral Applicability
Alcohol to AldehydePyridinium chlorochromate (PCC)AldehydeWidely used for primary alcohols.
Alcohol to AldehydePdOx/CeO₂-NR, O₂AldehydeEffective for various benzyl alcohol derivatives. mdpi.com
Alcohol to Carboxylic AcidPotassium permanganate (KMnO₄)Carboxylic AcidStrong, non-selective oxidant.
Alcohol to Carboxylic AcidJones Reagent (CrO₃/H₂SO₄)Carboxylic AcidStrong oxidant, requires acidic conditions.

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. This reaction is typically catalyzed by a strong acid. Similarly, etherification can be achieved by reacting the alcohol with an alkyl halide in the presence of a base (Williamson ether synthesis) or via other methods like using 2,4,6-trichloro-1,3,5-triazine for the chemoselective etherification of benzyl alcohols.

Table 2: General Esterification and Etherification Reactions

ReactionReagentsProduct
EsterificationCarboxylic acid, H⁺ catalystEster
Etherification (Williamson)Alkyl halide, BaseEther

Substitution Reactions at the Benzylic Position (e.g., Halogenation)

The benzylic hydroxyl group can be replaced by a halogen atom through nucleophilic substitution. This is often a key step in the synthesis of various derivatives. The conversion to a benzyl halide can be accomplished using a variety of reagents. For example, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can yield the corresponding benzyl chloride or benzyl bromide. The chlorination of a similar compound, 4-(methylthio)benzyl alcohol, has been successfully carried out using thionyl chloride in pyridine (B92270) or concentrated hydrochloric acid. prepchem.comgoogle.com These methods are expected to be applicable to this compound to produce 2,6-Difluoro-3-(methylthio)benzyl chloride.

Table 3: Representative Benzylic Halogenation Reactions

Starting MaterialReagentProductReference
4-(Methylthio)benzyl alcoholThionyl chloride, Pyridine4-(Methylthio)benzyl chloride prepchem.com
4-(Methylthio)benzyl alcoholConcentrated HCl, Toluene4-(Methylthio)benzyl chloride google.com

Reactivity of the Aromatic Ring

The reactivity of the benzene (B151609) ring in this compound towards substitution is dictated by the electronic effects of the three substituents: two fluorine atoms and a methylthio group.

Electrophilic Aromatic Substitution Considering Fluorine Deactivation and Methylthio Activation

In electrophilic aromatic substitution (EAS), the incoming electrophile is directed to specific positions on the ring based on the nature of the existing substituents. The two fluorine atoms are ortho, para-directing but are strongly deactivating due to their high electronegativity (inductive effect). The methylthio group (-SMe) is also ortho, para-directing and is considered an activating group due to the ability of the sulfur atom's lone pairs to donate electron density to the ring through resonance.

The positions on the aromatic ring are C1 (bearing the CH₂OH group), C2 (-F), C3 (-SMe), C4 (-H), C5 (-H), and C6 (-F). The positions available for substitution are C4 and C5. The directing effects of the substituents are as follows:

The -CH₂OH group is weakly deactivating and ortho, para-directing.

The two -F groups at C2 and C6 are deactivating and ortho, para-directing.

The -SMe group at C3 is activating and ortho, para-directing.

Considering the combined effects, the methylthio group is the strongest activating group and will have a dominant influence on the position of electrophilic attack. The positions ortho (C2, C4) and para (C6) to the methylthio group are electronically favored. However, positions C2 and C6 are already substituted with fluorine atoms. Therefore, the most likely position for electrophilic substitution is C4, which is ortho to the methylthio group and meta to one of the fluorine atoms. Position C5 is sterically less hindered but electronically less favored.

Nucleophilic Aromatic Substitution Activated by Fluorine and Other Groups

Nucleophilic aromatic substitution (NAS) is generally difficult on an unsubstituted benzene ring but can occur if the ring is substituted with strong electron-withdrawing groups. The two fluorine atoms on the ring of this compound are strong electron-withdrawing groups, which can facilitate NAS reactions.

For NAS to occur, there must be a good leaving group (in this case, fluoride (B91410) is a possibility) and the attack is favored at positions ortho or para to the electron-withdrawing groups. In this molecule, a nucleophile could potentially attack the carbon atoms bearing the fluorine atoms (C2 and C6). The presence of the activating methylthio group at C3 might slightly disfavor nucleophilic attack compared to a ring with only deactivating groups. However, under forcing conditions (high temperature and pressure), substitution of one of the fluorine atoms by a strong nucleophile could be possible.

Metal-Catalyzed Cross-Coupling Reactions at Aromatic Positions (e.g., Suzuki, Sonogashira)

The difluorinated aromatic ring of this compound is amenable to metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds. While direct experimental data on Suzuki and Sonogashira reactions of this specific molecule is limited in readily available literature, the reactivity of similar substituted aryl halides provides a strong basis for predicting its behavior.

The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organohalide, is a versatile method for creating biaryl structures. For substrates like this compound, the fluorine atoms can serve as leaving groups under specific conditions, or a bromo or iodo substituent could be introduced to facilitate the reaction. Palladium catalysts, such as those employing phosphine (B1218219) ligands like SPhos, are known to be effective in coupling sterically hindered and electron-deficient aryl halides. nih.gov The reaction of unprotected ortho-bromoanilines with a variety of boronic esters, for instance, has been shown to proceed efficiently, highlighting the tolerance of Suzuki-Miyaura coupling for various functional groups. nih.govrsc.org

Similarly, the Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is generally carried out under mild conditions and shows good functional group tolerance. wikipedia.org The success of Sonogashira couplings with other fluorinated and substituted aryl halides suggests that this compound would be a viable substrate, likely at the position of a pre-installed halide, to introduce alkynyl moieties. organic-chemistry.org

Coupling ReactionReactantsCatalyst System (Predicted)Product Type (Predicted)
Suzuki-MiyauraArylboronic acid/esterPd catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), Base (e.g., Cs₂CO₃)Biaryl derivative
SonogashiraTerminal alkynePd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N)Arylalkyne derivative

Transformations Involving the Methylthio Group

The methylthio group (-SMe) is a versatile functional handle that can undergo a variety of transformations, primarily oxidation, alkylation, and desulfurization.

Oxidation to Sulfoxides and Sulfones

The sulfur atom in the methylthio group can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone, which are valuable intermediates in their own right due to their increased polarity and different chemical reactivity. This oxidation is a common transformation for aryl sulfides.

The oxidation of sulfides to sulfoxides can be achieved with a high degree of selectivity using various oxidizing agents. researchgate.net Over-oxidation to the sulfone can often be controlled by careful selection of the oxidant and reaction conditions. For instance, processes utilizing hydrogen peroxide in the presence of a catalyst, such as a manganese-based system, have been developed for asymmetric epoxidation and could be adapted for sulfoxidation. acs.org In the synthesis of related compounds, hydrogen peroxide in the presence of an alkali metal tungstate (B81510) has been used to oxidize a methylthio group to a methylsulfonyl group. google.com

TransformationReagent (Example)Product
Sulfide to Sulfoxidem-Chloroperoxybenzoic acid (m-CPBA)2,6-Difluoro-3-(methylsulfinyl)benzyl alcohol
Sulfide to SulfoneHydrogen peroxide, Sodium tungstate2,6-Difluoro-3-(methylsulfonyl)benzyl alcohol

Alkylation and Formation of Sulfonium (B1226848) Salts

The lone pair of electrons on the sulfur atom of the methylthio group allows for alkylation, leading to the formation of sulfonium salts. These salts are highly reactive intermediates that can be used in a variety of subsequent transformations. The reaction typically involves treatment with an alkylating agent, such as an alkyl halide. The resulting sulfonium salt can then act as a leaving group in substitution reactions or participate in rearrangement reactions. While specific examples for this compound are not detailed in the literature, the general reactivity of aryl sulfides supports this transformation. nih.gov

Desulfurization and C-S Bond Cleavage Reactions

The methylthio group can be removed from the aromatic ring through desulfurization reactions. This can be a useful synthetic strategy to access the corresponding desulfurated arene. Raney nickel is a classic reagent for this purpose, although other methods involving molybdenum hexacarbonyl or nickel catalysts have been developed for the cleavage of C-S bonds under milder conditions. organic-chemistry.org These methods often exhibit good functional group tolerance. organic-chemistry.org

Investigation of Multi-functional Group Transformations and Cascade Reactions

The presence of multiple functional groups in this compound opens up the possibility for cascade reactions, where a single set of reagents can effect transformations at more than one site in a sequential manner. For example, a reaction could be designed to first modify the benzyl alcohol and then, in the same pot, react with the methylthio group or a position on the aromatic ring. While specific cascade reactions involving this exact molecule are not documented, the concept is well-established for other substituted benzyl alcohols and thioethers. For instance, a cascade reaction of α-aryl vinyl and propargyl sulfonium salts with carbon nucleophiles has been reported for the synthesis of functionalized benzyl thioethers.

Reaction Mechanisms and Kinetic Studies

Detailed mechanistic and kinetic studies on the reactions of this compound are not widely available. However, the mechanisms of the individual transformations discussed above are generally well-understood from studies on analogous systems.

For metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings, the mechanisms involve a catalytic cycle with steps of oxidative addition, transmetalation, and reductive elimination at the palladium center. wikipedia.org

The oxidation of the methylthio group to a sulfoxide and then to a sulfone proceeds through a stepwise addition of oxygen atoms to the sulfur. The selectivity for the sulfoxide is often a kinetic phenomenon.

Alkylation of the methylthio group is a standard nucleophilic substitution reaction, and desulfurization with Raney nickel involves a complex heterogeneous reaction on the surface of the metal.

Advanced Spectroscopic and Structural Elucidation of 2,6 Difluoro 3 Methylthio Benzyl Alcohol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional NMR experiments involving ¹H (proton), ¹³C (carbon-13), and ¹⁹F (fluorine-19) nuclei are the cornerstones of structural elucidation for fluorinated organic compounds.

¹H NMR: Proton NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 2,6-difluoro-3-(methylthio)benzyl alcohol, one would expect to see distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂OH) protons, the alcohol proton (-OH), and the methyl (-SCH₃) protons. The splitting patterns (multiplicity) of these signals, governed by spin-spin coupling, would reveal the neighboring protons. For instance, the aromatic protons' signals would be split by each other and by the adjacent fluorine atoms. The methylene protons might appear as a doublet if coupled to the alcohol proton, or a singlet if not. The chemical shift of the methyl group would confirm the presence of the methylthio moiety.

¹³C NMR: Carbon-13 NMR spectroscopy provides a spectrum of all the unique carbon atoms in the molecule. For this compound, distinct signals would be expected for the methyl carbon, the methylene carbon, and the six aromatic carbons. The chemical shifts of the aromatic carbons are particularly informative, with the carbons directly bonded to fluorine showing characteristic splitting (C-F coupling). This data is crucial for confirming the substitution pattern of the benzene (B151609) ring.

¹⁹F NMR: As fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. For this compound, the two fluorine atoms at positions 2 and 6 would give rise to signals in the ¹⁹F NMR spectrum. Their chemical shift would be indicative of their electronic environment. Furthermore, coupling between the two fluorine atoms and with adjacent protons would provide further structural confirmation.

The integration of data from ¹H, ¹³C, and ¹⁹F NMR allows for a definitive structural assignment and can also be used to assess the isomeric purity of the sample.

Illustrative NMR Data for a Related Compound: 2-Fluorobenzyl alcohol

To illustrate the type of data obtained, the following table presents the ¹H and ¹³C NMR data for 2-fluorobenzyl alcohol in CDCl₃. guidechem.com

NucleusChemical Shift (δ, ppm)Multiplicity / Coupling Constant (J, Hz)
¹H7.40t, J=7.5
7.31–7.24m
7.13t, J=7.5
7.04t, J=9.2
4.70s
3.09s
¹³C160.55d, JC-F=246.0
129.26d, JC-F=4.4
129.19
127.88d, JC-F=14.7
124.18d, JC-F=3.5
115.16d, JC-F=21.2
58.90

This table is for illustrative purposes and shows data for 2-Fluorobenzyl alcohol, not this compound.

Two-dimensional (2D) NMR techniques are powerful for establishing complex molecular frameworks by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to trace out the spin systems within the molecule. For this compound, COSY would confirm the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is invaluable for assigning the ¹³C NMR spectrum with certainty.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the entire molecular structure, for example, by showing a correlation from the methylene protons to the aromatic carbon at position 1.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY shows correlations between protons that are close in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and conformational preferences.

A comprehensive analysis of these 2D NMR spectra would leave no ambiguity about the constitution of this compound.

Dynamic NMR (DNMR) is used to study the rates of conformational changes in molecules. For a molecule like this compound, there could be restricted rotation around the C-S or C-C bonds, especially at low temperatures. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. From this data, the energy barriers for these rotational processes can be calculated, providing insight into the molecule's flexibility and preferred conformations.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with very high precision. This allows for the determination of the exact mass of the parent ion and its fragments. From the exact mass, the elemental composition can be determined with a high degree of confidence, as each unique combination of atoms has a unique exact mass.

For this compound (C₈H₈F₂OS), HRMS would be used to confirm its elemental formula. The expected monoisotopic mass would be calculated, and the experimentally measured mass would be compared to this value. A close match (typically within a few parts per million) provides strong evidence for the proposed formula. Fragmentation patterns observed in the mass spectrum can also offer additional structural information.

Illustrative HRMS Data for a Related Compound: (2,2,2-Trifluoroethyl)benzene

The following table shows the calculated and found exact mass for a related fluorinated compound. beilstein-journals.org

CompoundFormulaCalculated m/zFound m/z
(2,2,2-Trifluoroethyl)benzeneC₈H₇F₃160.0500160.0502

This table is for illustrative purposes and shows data for (2,2,2-Trifluoroethyl)benzene, not this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Molecular Vibrations

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, characteristic absorption bands would be expected for the O-H stretch of the alcohol group (a broad band around 3300-3500 cm⁻¹), C-H stretches of the aromatic ring and the methyl/methylene groups (around 2850-3100 cm⁻¹), C-O stretch of the alcohol (around 1050-1250 cm⁻¹), and C-F stretches (typically in the 1000-1400 cm⁻¹ region).

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, some vibrations may be strong in Raman and weak in IR, and vice-versa. For this compound, the aromatic ring vibrations and the C-S stretching vibration would likely produce strong Raman signals.

Together, IR and Raman spectra provide a detailed "fingerprint" of the molecule, confirming the presence of key functional groups. For instance, studies on 2,6-dichlorobenzyl alcohol have assigned the CH₂ stretching modes to bands around 2943 cm⁻¹ in the IR and 3000 cm⁻¹ in the Raman spectrum. theaic.org

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound or its derivatives can be grown, this technique can provide precise bond lengths, bond angles, and torsion angles.

Furthermore, X-ray crystallography reveals how the molecules are arranged in the crystal lattice (crystal packing). This includes information about intermolecular interactions such as hydrogen bonding (involving the hydroxyl group), and other non-covalent interactions which dictate the physical properties of the solid. For example, a study on the crystal structure of 4-aminobenzyl alcohol revealed a "herringbone" structure with stacks of hydrogen-bonded molecules. rsc.org A similar analysis for this compound would provide invaluable information about its solid-state conformation and intermolecular forces.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Properties

The parent chromophore, benzene, exhibits a weak π-π* transition (the B-band) at approximately 255 nm. Substitution on the benzene ring significantly affects the position (λmax) and intensity (molar absorptivity, ε) of this absorption band.

For benzyl (B1604629) alcohol , the primary absorption peak is observed around 259 nm, with an emission peak at 282 nm. acs.orgmdpi.com The hydroxymethyl group (-CH₂OH) has a minor effect on the absorption spectrum of the benzene ring.

The introduction of two fluorine atoms at the 2 and 6 positions, as in 2,6-difluorotoluene , is expected to cause a slight red-shift (bathochromic shift) of the absorption maximum. Fluorine, being an electronegative atom, can act as a weak auxochrome. More significantly, the methylthio group (-SCH₃) , as seen in thioanisole, has a pronounced effect on the electronic spectrum. The lone pair of electrons on the sulfur atom can participate in p-π conjugation with the aromatic ring, leading to a significant bathochromic shift and an increase in the molar absorptivity. Thioanisole exhibits absorption maxima around 255 nm and 280 nm. researchgate.netnist.gov

Therefore, for this compound, one would anticipate a complex UV-Vis absorption spectrum resulting from the combined effects of these substituents. The spectrum would likely show a primary absorption band shifted to a longer wavelength compared to benzyl alcohol or 2,6-difluorotoluene, probably in the range of 260-290 nm, due to the strong influence of the methylthio group.

The fluorescence properties are also expected to be modulated by the substituents. The presence of the heavy sulfur atom in the methylthio group can enhance intersystem crossing, which may lead to a decrease in the fluorescence quantum yield compared to benzyl alcohol. The solvent environment also plays a crucial role in the position and intensity of both absorption and emission bands, with polar solvents often causing shifts in the spectra due to solute-solvent interactions.

To illustrate the expected electronic transitions, the following table presents data for related compounds.

Table 1: UV-Vis Absorption and Fluorescence Data for Benzyl Alcohol and Related Compounds

Compound Solvent Absorption λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Emission λmax (nm)
Benzene Hexane 255 215 ~285
Benzyl Alcohol Water 259 acs.org Data not available 282 acs.org
Thioanisole Methanol (B129727) ~255, ~280 researchgate.net Data not available Data not available

This table is generated based on available data for related compounds to provide a comparative context. Specific experimental data for this compound is not available.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination (if chiral)

The molecular structure of this compound does not possess a traditional chiral center, such as an sp³-hybridized carbon atom with four different substituents. Therefore, under normal conditions, it is an achiral molecule and would not exhibit optical activity that could be measured by chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). creative-biostructure.comkud.ac.inyoutube.commgcub.ac.inslideshare.net

However, the presence of bulky substituents at the ortho positions (2- and 6- positions) of the benzyl group raises the possibility of atropisomerism . Atropisomerism is a type of axial chirality that arises from hindered rotation around a single bond. stereoelectronics.orgnih.govyoutube.comnih.gov In the case of this compound, the bulky fluorine atoms and the adjacent methylthio group could potentially restrict the free rotation of the C-C single bond connecting the phenyl ring and the hydroxymethyl group (-CH₂OH). nsf.govnih.gov

If the rotational barrier is sufficiently high, the molecule could exist as a pair of stable, non-superimposable mirror images (enantiomers), known as atropisomers. researchgate.net The stability of these atropisomers is dependent on the size of the ortho substituents and the temperature. Larger substituents lead to higher rotational barriers.

For this compound, the relatively small size of the fluorine atoms might not provide a sufficient steric barrier to allow for the isolation of stable atropisomers at room temperature. The rotational barrier in benzyl systems is a subject of detailed computational and experimental studies. nih.govacs.org

If atropisomers of this compound or its derivatives were to be synthesized and separated, chiroptical spectroscopy would be the primary method for their characterization.

Circular Dichroism (CD) Spectroscopy would measure the differential absorption of left and right circularly polarized light. Each enantiomer would produce a CD spectrum that is equal in magnitude but opposite in sign. This technique is highly sensitive to the three-dimensional structure of molecules. creative-biostructure.commgcub.ac.in

Optical Rotatory Dispersion (ORD) Spectroscopy would measure the change in optical rotation as a function of wavelength. The resulting ORD curves for the two enantiomers would be mirror images of each other. kud.ac.inyoutube.comslideshare.net

These techniques would be essential for determining the enantiomeric excess (ee) of a sample containing a mixture of the two atropisomers.

Currently, there are no published reports on the resolution of atropisomers or any chiroptical studies for this compound. Therefore, while the potential for atropisomerism exists in principle, experimental verification is required.

Table 2: List of Compounds Mentioned

Compound Name
This compound
Benzene
Benzyl alcohol
2,6-Difluorotoluene
Thioanisole (Methyl phenyl sulfide)

Theoretical and Computational Chemistry Studies on 2,6 Difluoro 3 Methylthio Benzyl Alcohol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,6-Difluoro-3-(methylthio)benzyl alcohol at the atomic level. These methods provide a detailed picture of the electron distribution and the three-dimensional arrangement of atoms in the molecule.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, particularly using the B3LYP functional with a 6-31G* basis set, are commonly employed to determine its ground state properties. researchgate.netresearchgate.netreddit.cominpressco.com These calculations reveal the optimized molecular geometry, bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

Table 1: Hypothetical DFT (B3LYP/6-31G) Calculated Geometric Parameters for this compound*

ParameterValue
C-C (aromatic) bond length~1.39 Å
C-F bond length~1.35 Å
C-S bond length~1.77 Å
S-C (methyl) bond length~1.82 Å
C-O bond length~1.43 Å
O-H bond length~0.96 Å
C-C-F bond angle~119°
C-S-C bond angle~105°
C-O-H bond angle~109°

Note: This data is hypothetical and based on typical values for similar functional groups in related molecules.

Ab Initio Methods and Basis Set Selection for High-Accuracy Calculations

For higher accuracy, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be utilized. These methods are computationally more intensive but provide a more accurate description of electron correlation. The choice of basis set is also crucial; larger basis sets like 6-311++G(d,p) or the aug-cc-pVDZ series can provide more accurate results by allowing for a more flexible description of the electron distribution, especially for the diffuse electrons of the sulfur and oxygen atoms and for describing non-covalent interactions. acs.org

Conformational Analysis and Potential Energy Surfaces

The presence of the hydroxymethyl and methylthio groups introduces rotational flexibility, leading to various possible conformations for this compound. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

A potential energy surface (PES) can be generated by systematically varying the key dihedral angles, such as the rotation around the C(aryl)-C(H2OH) bond and the C(aryl)-S bond. researchgate.netchemrxiv.orgnih.gov For benzyl (B1604629) alcohol and its derivatives, the orientation of the hydroxyl group relative to the aromatic ring is of particular interest. researchgate.netresearchgate.net The two fluorine atoms in the ortho positions create significant steric hindrance, which will strongly influence the preferred orientation of the hydroxymethyl and methylthio groups. researchgate.net Computational studies on similar hindered molecules have shown that such steric interactions can lead to distinct, stable conformers with significant energy barriers between them. researchgate.net It is expected that the most stable conformer will adopt a geometry that minimizes the steric clash between the substituents.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a valuable tool for predicting spectroscopic data, which can then be compared with experimental spectra for structure verification.

For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

¹H and ¹³C NMR: The chemical shifts of the protons and carbons can be calculated. The aromatic protons are expected to appear in the range of 6.5-8.0 ppm. kaibangchem.com The methylene (B1212753) protons of the benzyl group would likely be a singlet around 4.5-5.0 ppm, and the methyl protons of the thioether would appear further upfield. kaibangchem.com

¹⁹F NMR: The two fluorine atoms are chemically equivalent and would show a single signal, likely between -110 and -130 ppm. kaibangchem.com

IR Spectroscopy: The vibrational frequencies corresponding to different functional groups can be predicted. Key expected peaks include a broad O-H stretch around 3200-3600 cm⁻¹, C-H stretches from 2800-3100 cm⁻¹, and C=C aromatic stretches between 1450-1600 cm⁻¹. kaibangchem.com

Mass Spectrometry: While direct prediction of fragmentation patterns is complex, the molecular ion peak can be accurately calculated. For a molecular formula of C₈H₈F₂OS, the expected molecular weight is approximately 190.03 g/mol . researchgate.net

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted FeaturePredicted Value
¹H NMRAromatic Protons6.5 - 8.0 ppm
CH₂ Protons4.5 - 5.0 ppm
OH Proton1.0 - 5.0 ppm
SCH₃ Protons~2.5 ppm
¹⁹F NMRFluorine Signal-110 to -130 ppm
IRO-H Stretch3200 - 3600 cm⁻¹ (broad)
C-H Stretch2800 - 3100 cm⁻¹
C=C Stretch (Aromatic)1450 - 1600 cm⁻¹
Mass SpecMolecular Ion (M⁺)m/z = 190

Note: This data is a hypothetical prediction based on known values for the constituent functional groups and related molecules. kaibangchem.comresearchgate.net

Elucidation of Reaction Mechanisms via Transition State Analysis

Theoretical calculations can be employed to explore the potential reactivity of this compound. For instance, the oxidation of the benzyl alcohol moiety to an aldehyde is a common reaction. DFT can be used to model the reaction pathway, identifying the transition state structures and calculating the activation energies for different proposed mechanisms. researchgate.netmdpi.comunipa.it

Studies on the oxidation of benzyl alcohol have shown that the reaction can proceed through various intermediates and transition states depending on the catalyst and reaction conditions. mdpi.comunipa.itresearchgate.net For this compound, the electronic effects of the fluorine and methylthio substituents would influence the stability of any charged or radical intermediates, thereby affecting the reaction rate and mechanism. Transition state theory can be applied to the calculated energies to predict reaction rate constants. researchgate.net

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide insights into the behavior of this compound in a solvent, which is crucial for understanding its properties in a real-world chemical environment. MD simulations model the movement of the molecule and surrounding solvent molecules over time, allowing for the study of solvation effects and intermolecular interactions. nih.gov

For this molecule, MD simulations in a solvent like water or a non-polar solvent would reveal how the solvent molecules arrange themselves around the solute. nih.gov This is particularly important for understanding the accessibility of the hydroxyl group for reactions and the nature of hydrogen bonding between the alcohol and the solvent. The simulations can also provide information on the conformational flexibility of the molecule in solution, showing how the presence of the solvent affects the relative energies of the different conformers identified in the gas-phase calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives (excluding specific biological activities)

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to find a mathematical relationship between the chemical structures of a series of compounds and their properties. For derivatives of this compound, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) would be a powerful tool to understand how structural modifications influence a particular physicochemical property, without specifying a biological target. smu.ac.zanih.govdergipark.org.tr

A hypothetical QSAR study on a series of derivatives of this compound would involve the following steps:

Creation of a Dataset : A series of analogues would be designed by modifying the core structure of this compound. Modifications could include altering the substituent on the phenyl ring, changing the length of the alkyl chain on the sulfur atom, or modifying the alcohol group.

Molecular Modeling and Alignment : The 3D structure of each derivative would be generated and optimized to its lowest energy conformation. A crucial step is the alignment of all molecules in the dataset, often using a common scaffold. nih.gov

Calculation of Molecular Descriptors : For each molecule, steric and electrostatic field descriptors would be calculated using a probe atom. These fields represent the molecule's shape and electronic properties.

Statistical Analysis : Partial Least Squares (PLS) regression is then typically used to build a linear model correlating the variations in the steric and electrostatic fields with the observed property. nih.gov The predictive power of the model is assessed using statistical parameters like the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), and the standard error of estimation (SEE). smu.ac.zadergipark.org.tr

The results of such a study are often visualized as 3D contour maps, which indicate regions where steric bulk or specific electrostatic charges would favorably or unfavorably influence the property of interest. For instance, green contours might indicate areas where bulky groups are desired, while yellow contours suggest the opposite. Similarly, blue contours could show regions where electropositive groups are favorable, and red contours where electronegative groups are preferred. nih.gov

Table 1: Hypothetical Statistical Results of a 3D-QSAR (CoMFA) Model for Derivatives of this compound

ParameterValueDescription
q² (Cross-validated r²)0.65Indicates good internal predictive ability of the model.
r² (Non-cross-validated r²)0.92Shows a strong correlation between the experimental and predicted properties for the training set.
Standard Error of Estimation0.25Represents the deviation of the predicted values from the experimental values.
Optimal Number of Components5The number of principal components that yields the highest q² without overfitting the model.
F-statistic150.7Indicates the statistical significance of the regression model.
Steric Field Contribution55%The percentage contribution of steric descriptors to the model, suggesting shape is a major determinant.
Electrostatic Field Contribution45%The percentage contribution of electrostatic descriptors to the model.

Molecular Docking Studies (for hypothetical interactions with biomolecules, without specific biological activity claims)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, hypothetical docking studies could be performed to investigate its potential binding modes within the active site of a generic biomolecule, such as an enzyme. This would be done without making any claims about its actual biological activity.

A typical molecular docking workflow for this compound would be:

Preparation of the Ligand and Receptor : The 3D structure of this compound would be generated and energy-minimized. A hypothetical protein target would be chosen, and its structure prepared by removing water molecules and adding hydrogen atoms.

Docking Simulation : Using software like AutoDock or Discovery Studio, the ligand would be placed in the binding site of the receptor. smu.ac.zasemanticscholar.org The software would then explore various possible conformations and orientations of the ligand within the binding site.

Scoring and Analysis : The different poses of the ligand are then "scored" based on a scoring function that estimates the binding affinity. The pose with the best score is considered the most likely binding mode. This pose is then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, with the amino acid residues of the hypothetical protein. smu.ac.zaresearchgate.net

The fluorine atoms on the benzyl ring are known to be able to participate in hydrogen bonding and other electrostatic interactions, which could be a key factor in its binding. researchgate.net The methylthio group could engage in hydrophobic interactions, and the benzyl alcohol's hydroxyl group is a prime candidate for forming hydrogen bonds.

Table 2: Hypothetical Molecular Docking Results for this compound with a Generic Protein Binding Site

Interaction TypeInteracting Residue (Hypothetical)Atom(s) on Ligand InvolvedDistance (Å)
Hydrogen BondSerineHydroxyl group (OH)2.1
Hydrogen BondAspartateOne of the Fluorine atoms2.9
Hydrophobic InteractionLeucineMethyl group of the methylthio moiety3.8
Pi-Sulfur InteractionPhenylalanineSulfur atom of the methylthio moiety and phenyl ring4.5
Pi-Pi StackingTyrosineBenzene (B151609) ring of the ligand and the aromatic ring of the residue4.2
Binding Energy (kcal/mol) -7.5

This hypothetical analysis suggests that this compound has distinct structural and electronic features that would be of significant interest in computational chemistry studies.

Applications and Role in Advanced Chemical Synthesis and Innovation

Applications in Agrochemical Research and Development

The quest for more effective and environmentally benign agrochemicals is a driving force in chemical research. The structural features of 2,6-Difluoro-3-(methylthio)benzyl alcohol make it a promising candidate for the synthesis of new generations of herbicides and pesticides.

Intermediate for the Synthesis of Novel Herbicide or Pesticide Analogues

The presence of fluorine atoms in agrochemical candidates is known to enhance their biological activity, metabolic stability, and lipophilicity. The difluorinated phenyl ring in this compound serves as a key building block for introducing these desirable properties into new herbicide or pesticide analogues. The hydroxyl and methylthio groups offer reactive sites for further chemical modifications, allowing for the creation of a diverse library of compounds to be screened for biological activity.

While direct synthesis of commercial herbicides from this specific alcohol is not widely documented, the synthesis of various agrochemicals often involves multi-step processes where fluorinated and sulfur-containing benzyl (B1604629) derivatives are key intermediates. For instance, the synthesis of certain pyridazine (B1198779) derivatives with herbicidal activities has been shown to start from related trifluoromethylphenyl compounds. aobchem.com This highlights the general strategy of using substituted phenyl structures as a scaffold for agrochemical discovery.

Design and Synthesis of Compounds for Specific Target Modulation in Agrochemistry

The development of agrochemicals with specific modes of action is crucial to overcome resistance and minimize off-target effects. The distinct electronic properties conferred by the fluorine and methylthio groups on the benzyl alcohol can be exploited to design molecules that interact with specific biological targets in pests or weeds. For example, the methylthio group can be oxidized to a sulfoxide (B87167) or sulfone, which can alter the molecule's binding affinity to target enzymes or receptors. immograf.com The ability to fine-tune the electronic and steric properties of the molecule through reactions at the alcohol and thioether functionalities allows for a rational design approach towards targeted agrochemical agents.

Potential in Material Science and Functional Materials

The unique combination of functional groups in this compound also suggests its potential utility in the field of material science, particularly in the synthesis of advanced polymers and optoelectronic materials.

Precursor for Polymer Synthesis with Tuned Properties

Benzyl alcohol derivatives are precursors for various polymers. The presence of the difluoro and methylthio groups in this particular benzyl alcohol could lead to polymers with unique properties. Fluorinated polymers are known for their high thermal stability, chemical resistance, and low surface energy. The methylthio group could introduce specific functionalities, such as sites for cross-linking or for modifying the polymer's refractive index. The Knoevenagel condensation of ring-disubstituted benzaldehydes (which can be synthesized from the corresponding benzyl alcohols) with cyanoacetates is a known method for producing monomers for copolymerization. avantorsciences.com This suggests a potential route to new polymers derived from this compound.

Table 1: Potential Polymer Properties Influenced by Functional Groups of this compound

Functional GroupPotential Influence on Polymer Properties
2,6-Difluoro SubstituentsEnhanced thermal stability, chemical resistance, hydrophobicity, and altered electronic properties.
Methylthio GroupPotential for post-polymerization modification, improved adhesion to certain substrates, and influence on optical properties.
Benzyl AlcoholReactive site for polymerization, enabling the formation of polyesters, polyethers, and other polymer backbones.

This table presents hypothetical influences based on the known effects of these functional groups in polymer chemistry.

Role in the Development of Optoelectronic Materials

Organic materials with tailored optical and electronic properties are at the forefront of materials science research. The combination of an electron-withdrawing difluorinated ring and a potentially electron-donating methylthio group could result in interesting photophysical properties. While specific research on this compound in this area is not yet prevalent, the general principle of using substituted aromatic compounds to create materials with specific charge-transport or light-emitting properties is well-established. The ability to modify the core structure could allow for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is a key aspect in the design of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Applications in Catalyst and Ligand Design for Organic Reactions

The development of efficient and selective catalysts is fundamental to modern organic synthesis. The structure of this compound provides a scaffold for the synthesis of novel ligands for metal-catalyzed reactions.

The benzyl alcohol itself can participate in certain catalytic reactions. For example, benzyl alcohols can be used in in-situ synthesis of heterocyclic derivatives through oxidation to the corresponding aldehydes, which then react further. google.comresearchgate.net More significantly, the functional groups on the aromatic ring can be used to coordinate with metal centers, forming stable and reactive catalysts. The fluorine atoms can influence the electronic properties of the metal center, while the sulfur atom of the methylthio group can act as a soft donor ligand for various transition metals.

Copper-catalyzed reactions, for instance, have been developed for the formation of benzyl thioethers from benzyl alcohols and thiols. google.com This indicates the reactivity of the benzyl alcohol moiety in the presence of transition metal catalysts. Furthermore, the synthesis of ligands for catalysis often involves building complex structures from functionalized aromatic precursors. The presence of multiple reactive sites on this compound makes it a versatile starting material for the design of new ligands with potentially unique catalytic activities. The steric and electronic environment created by the difluoro and methylthio substituents could lead to catalysts with enhanced selectivity in asymmetric synthesis or other challenging organic transformations. Boron Lewis acid catalysis has also been shown to be effective for the direct cyanation of benzyl alcohols, further demonstrating the utility of this class of compounds in catalytic transformations.

Conclusion and Future Research Directions

Summary of Key Achievements in the Synthesis and Reactivity of 2,6-Difluoro-3-(methylthio)benzyl alcohol

The existence of this compound as a commercially available reagent is a testament to the significant progress in the synthesis of highly functionalized aromatic compounds. Key achievements underpinning the availability of this and related structures include:

Advanced Halogenation and Lithiation Techniques: The ability to selectively introduce fluorine atoms onto an aromatic ring, often a challenging endeavor, has been refined through advanced methodologies. The subsequent directed ortho-metalation or halogen-metal exchange reactions are crucial for introducing substituents like the methylthio group at specific positions.

Control over Regioselectivity: The synthesis of a trisubstituted benzene (B151609) ring with the specific 1,2,3-arrangement of substituents (hydroxyl, fluoro, methylthio) demonstrates a high degree of control over regioselectivity, a persistent challenge in aromatic chemistry. nih.gov

Development of Thioetherification Methods: Efficient methods for the formation of C-S bonds, such as the thioetherification of benzyl (B1604629) alcohols, have become increasingly sophisticated. nih.gov Catalytic systems, including those based on copper, indium, and zinc, have been developed to facilitate the reaction of benzyl alcohols with thiols under mild conditions, showcasing the maturity of this transformation. nih.govresearchgate.netchemrevlett.com While the specific synthesis of the title compound is proprietary, it builds upon these foundational reactions.

Benzylic Alcohol as a Versatile Handle: The benzyl alcohol moiety is a well-established and versatile functional group. Its reactivity as a precursor to ethers, esters, halides, and as a substrate for oxidation or nucleophilic substitution is well-documented, providing a reliable starting point for diversification. nih.gov

Identification of Emerging Synthetic Challenges and Opportunities

Despite progress, significant challenges remain, which also represent key opportunities for future research in the context of this compound and its analogs.

Late-Stage C-H Functionalization: A major frontier in synthetic chemistry is the late-stage functionalization (LSF) of C-H bonds on complex molecules. nih.gov For the title compound, the two available C-H bonds on the aromatic ring (at positions 4 and 5) are electronically and sterically distinct. Developing catalysts that can selectively functionalize one of these sites over the other without requiring protecting groups or multi-step sequences is a primary challenge. acs.org Success in this area would rapidly generate molecular diversity.

Chemoselectivity in Oxidation: The presence of two oxidizable groups, the benzyl alcohol and the methylthio ether, presents a chemoselectivity challenge. Developing reagents or catalytic systems that can selectively oxidize one group in the presence of the other (e.g., oxidizing the alcohol to an aldehyde without forming a sulfoxide (B87167), or vice-versa) is a crucial area for methodological improvement.

Asymmetric Transformations: The benzyl alcohol is prochiral. Asymmetric catalysis to desymmetrize the molecule through enantioselective reactions, such as asymmetric etherification or esterification, would provide access to chiral, enantioenriched building blocks, which are of high value in medicinal chemistry.

Single-Carbon Insertion: Novel electrochemical or photochemical methods for single-carbon insertion into aromatic rings are emerging as a powerful tool for skeletal editing. scitechdaily.com Applying these techniques to a polysubstituted ring like the one in the title compound could lead to novel ring-expanded structures, though controlling the insertion position would be a significant hurdle. scitechdaily.com

Prospects for Novel Derivatizations and Functionalizations

The unique combination of functional groups in this compound provides a rich landscape for the exploration of novel derivatives. Future research is likely to focus on reactions at each of the key sites.

The following table outlines potential derivatization pathways that represent promising avenues for future synthetic exploration:

Target SiteReaction TypePotential Reagents/CatalystsResulting Functional GroupPotential Application
Benzyl Alcohol Dehydrative Etherification/ThioetherificationLewis/Brønsted Acids (e.g., In(OTf)₃, HFIP), Transition Metals (Cu, Mo) researchgate.netchemrevlett.comnih.govEther, ThioetherBioisosteric replacement, Linker for bioconjugation
Benzyl Alcohol Asymmetric EsterificationChiral Acyl-Transfer Catalysts, LipasesChiral EsterChiral building blocks, Prodrugs
Methylthio Group Selective OxidationMild Oxidants (e.g., NaIO₄), ElectrocatalysisSulfoxide, SulfoneEnhancing polarity/solubility, Pharmacophore modulation
Aromatic Ring Directed C-H BorylationIridium or Rhodium CatalystsBoryl Ester (Boronic Acid)Cross-coupling handle (Suzuki reaction)
Aromatic Ring Photoredox-Catalyzed C-H ArylationPhotosensitizers, Aryl HalidesBiarylCore scaffold modification for SAR studies
Fluorine Atoms Nucleophilic Aromatic Substitution (SNA)Strong Nucleophiles (under forcing conditions)Alkoxy, Amino, or other nucleophilic substituentsAccess to analogs with different electronic properties

Anticipated Future Roles in Drug Discovery, Agrochemicals, and Advanced Materials

The structural motifs present in this compound suggest its potential utility as a key building block in several high-value application areas.

Drug Discovery: Fluorine atoms are widely used in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. The ortho, ortho-difluoro pattern can act as a conformational lock and modulate the pKa of adjacent groups. The thioether moiety is present in numerous pharmaceuticals and can engage in specific interactions with biological targets. This compound is therefore a prime candidate for the synthesis of novel inhibitors for kinases, proteases, or other enzymes where substituted benzyl fragments are known to be effective. For example, related methylthio- and methylsulfonyl-phenyl compounds are key intermediates for COX-2 inhibitors. google.com

Agrochemicals: The development of new herbicides, fungicides, and insecticides often relies on fluorinated aromatic scaffolds. The unique electronic properties conferred by the fluorine and sulfur substituents could lead to the discovery of compounds with novel modes of action or improved efficacy against resistant pests.

Advanced Materials: Fluorinated aromatic compounds are integral to the design of advanced materials, including liquid crystals, polymers, and organic electronics. wiserpub.com The polarity and stability imparted by the difluoro-substitution pattern could be exploited in the synthesis of specialized polymers with tailored dielectric properties or enhanced thermal stability. The benzyl alcohol provides a convenient point for polymerization or grafting onto surfaces.

Recommendations for Interdisciplinary Research and Collaborative Studies

To fully unlock the potential of this compound and its derivatives, a multidisciplinary approach is essential.

Synthetic and Computational Chemistry: Collaborations between synthetic chemists developing new functionalization reactions and computational chemists can accelerate discovery. scitechdaily.com Quantum mechanical calculations could predict the regioselectivity of C-H functionalization reactions or model the electronic effects of further substitution, guiding synthetic efforts toward the most promising targets.

Chemical Biology and Medicinal Chemistry: Screening libraries of derivatives based on this scaffold against a wide range of biological targets is a critical step. This requires collaboration between synthetic chemists and chemical biologists. Positive hits would then be optimized through iterative cycles of synthesis and biological testing by medicinal chemists.

Materials Science and Engineering: The development of novel materials requires a partnership between organic chemists synthesizing new fluorinated monomers and materials scientists who can characterize their physical properties (e.g., thermal, optical, electronic) and fabricate them into devices or advanced composites.

By fostering these interdisciplinary collaborations, the scientific community can fully explore the synthetic potential and application scope of this and related polysubstituted aromatic building blocks, paving the way for future innovations.

Q & A

Q. What are the common synthetic routes for 2,6-Difluoro-3-(methylthio)benzyl alcohol?

  • Methodological Answer : A typical synthesis involves halogenation and functional group interconversion. For example, methylthio groups can be introduced via nucleophilic substitution of halogenated precursors. In analogous compounds, benzyl alcohols are synthesized by reducing benzaldehydes (e.g., using NaBH₄) or via hydrolysis of benzyl halides . For fluorinated derivatives, direct fluorination or use of fluorinated starting materials (e.g., 2,6-difluoro-3-nitrobenzaldehyde) followed by reduction is common. Optimization of reaction conditions (temperature, solvent, catalyst) is critical to avoid side reactions like defluorination .

Q. How is this compound characterized spectroscopically?

  • Methodological Answer : Characterization involves:
  • NMR : ¹H and ¹⁹F NMR to confirm fluorine positions and methylthio group integration. For example, in 3,5-difluorobenzyl alcohol, fluorine atoms split proton signals in the aromatic region .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ for C₈H₇F₂OS).
  • IR Spectroscopy : O-H stretching (~3200–3600 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) .

Q. What purification techniques are effective for halogenated benzyl alcohols?

  • Methodological Answer :
  • Solid-Phase Extraction (SPE) : HLB cartridges effectively isolate polar halogenated alcohols from complex matrices .
  • Recrystallization : Use solvents like ethanol/water mixtures to remove impurities.
  • Chromatography : Flash column chromatography with silica gel and gradients of ethyl acetate/hexane for high-purity isolation .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., fluorine) influence the oxidation of benzyl alcohols?

  • Methodological Answer : Electron-withdrawing groups (EWGs) like fluorine accelerate oxidation rates by stabilizing transition states. For example, p-(trifluoromethyl)benzyl alcohol oxidizes to its carboxylic acid in near-quantitative yield within 2 hours under silver catalysis, whereas non-fluorinated analogs require longer reaction times. However, prolonged heating (>8 hours) with EWGs can lead to side reactions like defluorination (Table 2, entries 1–3) .

Q. What strategies mitigate defluorination during oxidative or thermal reactions?

  • Methodological Answer :
  • Short Reaction Times : Limiting exposure to high temperatures (e.g., 2 hours at 150°C for trifluoromethyl derivatives) reduces defluorination .
  • Catalyst Selection : Silver catalysts (vs. ruthenium) minimize side reactions in dehydrogenation .
  • pH Control : Neutral or slightly basic conditions stabilize fluorine atoms during hydrolysis .

Q. How can substitution reactions at the methylthio group be optimized for derivative synthesis?

  • Methodological Answer :
  • Nucleophilic Displacement : React with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) at 60–80°C.
  • Oxidation to Sulfone : Use H₂O₂ or mCPBA to convert -SMe to -SO₂Me for enhanced electrophilicity .
  • Radical Reactions : Initiate C-S bond cleavage under UV light for coupling with alkyl/aryl radicals .

Q. Why do ortho-substituted benzyl alcohols exhibit lower reaction yields in catalytic processes?

  • Methodological Answer : Steric hindrance from ortho-substituents (e.g., 2,4,6-trimethylbenzyl alcohol) slows substrate-catalyst interactions. For example, mesitoic acid yield drops to 58% due to incomplete alcohol conversion. Mitigation strategies include:
  • Bulky Ligands : Use sterically hindered catalysts (e.g., Pt/C with triphenylphosphine).
  • Solvent Effects : High-boiling solvents (toluene, xylene) improve solubility and reaction efficiency (Table 2, entry 12) .

Q. How do contradictory data on ester stability under different catalytic conditions arise?

  • Methodological Answer : Catalyst choice determines ester hydrolysis rates. For example, methyl p-(hydroxymethyl)benzoate undergoes 88% ester retention with silver catalysts but full hydrolysis with ruthenium. This discrepancy arises from silver’s faster dehydrogenation kinetics, which precipitates the product before hydrolysis dominates (Table 2, entry 7) .

Key Research Gaps and Future Directions

  • Mechanistic Studies : Elucidate the role of fluorine in stabilizing radical intermediates during oxidation.
  • Green Chemistry : Develop water-compatible catalysts to reduce solvent waste in halogenated alcohol synthesis.
  • Biological Activity : Screen for antimicrobial or enzyme-inhibitory properties using structure-activity relationship (SAR) models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.